molecular formula C10H10O3 B2668245 7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one CAS No. 181052-88-0

7-Methoxy-2-methyl-2,3-dihydrobenzofuran-3-one

Cat. No. B2668245
M. Wt: 178.187
InChI Key: KKAQANLUERRIRW-UHFFFAOYSA-N
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Patent
US06323235B1

Procedure details

Methyl 7-methoxy-2-methyl-3-oxo-2,3-dihydrobenzofuran-2-carboxylate (18.38 g) was dissolved in dioxane-water (5:1, 300 ml) and 0.5 N sulfuric acid (37 ml) was added to the solution, followed by refluxing the resulting solution for 16 hours. The reaction solution was concentrated and poured into water layer (300 ml), followed by extracting the resultant three times with ether (150 ml). The organic layers were combined and washed with saturated aqueous sodium hydrogen carbonate solution and with saturated brine, followed by drying over sodium sulfate. After removing the sodium sulfate by filtration, the solvent was removed under reduced pressure and the residue was purified by column chromatography (solvent: hexane/ethyl acetate=9/1-5/1) using florisil to obtain the desired compound (4.69 g, yield: 36%).
Name
Methyl 7-methoxy-2-methyl-3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Quantity
18.38 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[O:10][C:9](C)([C:12](OC)=O)[C:8](=[O:17])[C:7]=2[CH:6]=[CH:5][CH:4]=1.S(=O)(=O)(O)O>O1CCOCC1.O>[CH3:1][O:2][C:3]1[C:11]2[O:10][CH:9]([CH3:12])[C:8](=[O:17])[C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Methyl 7-methoxy-2-methyl-3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Quantity
18.38 g
Type
reactant
Smiles
COC1=CC=CC=2C(C(OC21)(C(=O)OC)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing the resulting solution for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
poured into water layer (300 ml)
EXTRACTION
Type
EXTRACTION
Details
by extracting the resultant three times with ether (150 ml)
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution and with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the sodium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (solvent: hexane/ethyl acetate=9/1-5/1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2C(C(OC21)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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